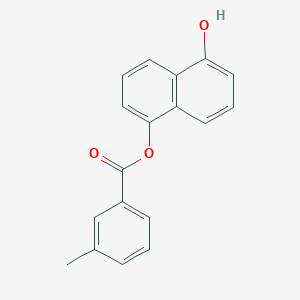
5-Hydroxy-1-naphthyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-naphthyl 3-methylbenzoate, also known as HNMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Applications De Recherche Scientifique
5-Hydroxy-1-naphthyl 3-methylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been found to exhibit anti-bacterial activity against a range of bacterial strains.
Mécanisme D'action
The exact mechanism of action of 5-Hydroxy-1-naphthyl 3-methylbenzoate is not fully understood. However, it has been proposed that 5-Hydroxy-1-naphthyl 3-methylbenzoate exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
5-Hydroxy-1-naphthyl 3-methylbenzoate has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-Hydroxy-1-naphthyl 3-methylbenzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 5-Hydroxy-1-naphthyl 3-methylbenzoate has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-1-naphthyl 3-methylbenzoate in lab experiments is its ability to target multiple pathways, making it a potentially useful compound for the treatment of a range of diseases. However, one limitation of using 5-Hydroxy-1-naphthyl 3-methylbenzoate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study in certain contexts.
Orientations Futures
There are several future directions for research on 5-Hydroxy-1-naphthyl 3-methylbenzoate. One potential direction is to study the potential of 5-Hydroxy-1-naphthyl 3-methylbenzoate as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate the potential of 5-Hydroxy-1-naphthyl 3-methylbenzoate as a treatment for bacterial infections. Additionally, further research could be conducted to elucidate the exact mechanism of action of 5-Hydroxy-1-naphthyl 3-methylbenzoate.
Méthodes De Synthèse
5-Hydroxy-1-naphthyl 3-methylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 5-hydroxy-1-naphthaldehyde with methyl magnesium bromide to form 5-hydroxy-1-naphthyl methanol. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to produce 5-Hydroxy-1-naphthyl 3-methylbenzoate.
Propriétés
Formule moléculaire |
C18H14O3 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(5-hydroxynaphthalen-1-yl) 3-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-5-2-6-13(11-12)18(20)21-17-10-4-7-14-15(17)8-3-9-16(14)19/h2-11,19H,1H3 |
Clé InChI |
WNUUQNXDKTTWAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



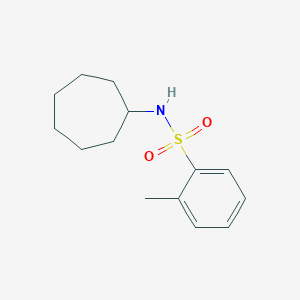

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)

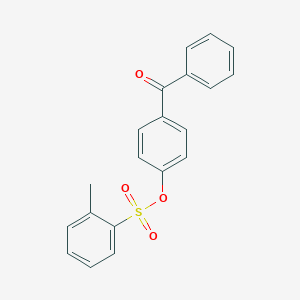

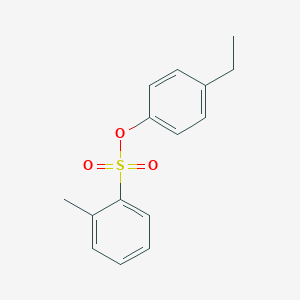
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
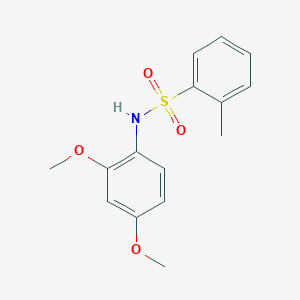
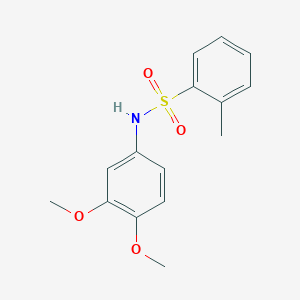
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
